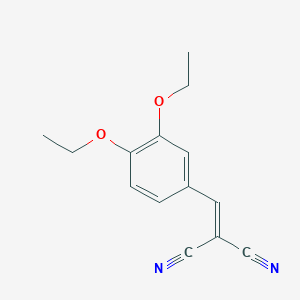
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-methylpropanoate is an organic compound with the molecular formula C13H18O5. This compound is characterized by the presence of a dimethoxyphenyl group, a hydroxy group, and an ethyl ester group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-methylpropanoate typically involves the esterification of 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form a ketone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, where they are replaced by other substituents such as halogens or amines.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium under acidic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Formation of 3-(3,4-dimethoxyphenyl)-3-oxo-2-methylpropanoate.
Reduction: Formation of 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-methylpropanol.
Substitution: Formation of 3-(3,4-dibromophenyl)-3-hydroxy-2-methylpropanoate.
Applications De Recherche Scientifique
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-methylpropanoate involves its interaction with specific molecular targets within cells. The hydroxy group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The methoxy groups may also interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as anti-inflammatory and analgesic responses.
Comparaison Avec Des Composés Similaires
(3,4-Dimethoxyphenyl)acetyl chloride: Shares the dimethoxyphenyl group but differs in the presence of an acetyl chloride group instead of an ester.
3,4-Dimethoxyphenethylamine: Contains the dimethoxyphenyl group but has an amine group instead of an ester and hydroxy group.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone: A more complex structure with additional functional groups and rings.
Uniqueness: Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-methylpropanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxy and ester groups allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
24745-02-6 |
|---|---|
Formule moléculaire |
C14H20O5 |
Poids moléculaire |
268.30 g/mol |
Nom IUPAC |
ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C14H20O5/c1-5-19-14(16)9(2)13(15)10-6-7-11(17-3)12(8-10)18-4/h6-9,13,15H,5H2,1-4H3 |
Clé InChI |
ULLNYIBEHZWPAI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)C(C1=CC(=C(C=C1)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1H-indol-3-yl)-2-[(2-nitrobenzoyl)amino]propanoic acid](/img/structure/B14001082.png)




![n-[(4-Fluorophenoxy)acetyl]leucine](/img/structure/B14001124.png)





![n-[(4-Fluorophenoxy)acetyl]leucine](/img/structure/B14001144.png)

![3-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one;hydrochloride](/img/structure/B14001165.png)
